2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c18-12-1-2-14(13(19)9-12)27-10-17(26)24-7-5-23(6-8-24)16-4-3-15-21-20-11-25(15)22-16/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLEAWMUAFWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Overview
Key analogs (Table 1) share the triazolopyridazine-piperazine core but differ in substituents, influencing physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity The target compound's 2,4-difluorophenoxy group increases electronegativity and lipophilicity compared to the 4-isopropylphenoxy group in , which may enhance blood-brain barrier penetration.
Electronic and Steric Modifications Fluorine atoms in the target compound likely strengthen hydrogen bonding and dipole interactions with target proteins compared to non-halogenated analogs . The morpholinyl group in enhances solubility but may reduce membrane permeability relative to the triazolopyridazine core.
Synthetic Accessibility
- The synthesis of analogs often involves coupling piperazine intermediates with substituted aryl groups via nucleophilic substitution or amidation (e.g., using sulfonyl chlorides or acylating agents) .
- The target compound 's difluoro substitution may require specialized fluorination steps, increasing synthetic complexity compared to or .
Research Findings and Implications
- Binding Affinity Predictions : Molecular docking studies of similar triazolopyridazine derivatives suggest high affinity for serotonin receptors (e.g., 5-HT₆) and kinases (e.g., CDK2) due to the planar triazole ring and piperazine flexibility .
- Toxicity Considerations: While heterocyclic amines (e.g., IQ compounds) are carcinogenic , the triazolopyridazine scaffold in the target compound lacks the α,β-unsaturated carbonyl system associated with DNA adduct formation, suggesting lower genotoxicity risk.
Preparation Methods
Pyridazine Precursor Preparation
The triazolo[4,3-b]pyridazine core is synthesized from 3,6-dichloropyridazine through sequential functionalization:
-
Hydrazine cyclization : Reacting 3,6-dichloropyridazine with hydrazine hydrate at 80°C for 6 hours yields 3-hydrazinyl-6-chloropyridazine.
-
Triazole ring formation : Treating the intermediate with formic acid under reflux (100°C, 12 hours) induces cyclization to form 6-chloro-triazolo[4,3-b]pyridazine.
Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, 80°C, 6h | 85% |
| 2 | Formic acid, reflux, 12h | 78% |
Piperazine Substitution
The 6-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine:
-
Method A : Heating 6-chloro-triazolo[4,3-b]pyridazine with excess piperazine in DMF at 120°C for 24 hours achieves 75% yield.
-
Method B : Using catalytic CuI and K₂CO₃ in DMSO at 100°C for 12 hours improves yield to 82% while reducing side products.
Synthesis of 2-(2,4-Difluorophenoxy)Acetyl Chloride
Phenoxy Acetic Acid Preparation
2,4-Difluorophenol is reacted with chloroacetic acid in alkaline conditions:
Acetyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
-
Conditions : 2-(2,4-Difluorophenoxy)acetic acid (1 eq), SOCl₂ (3 eq), reflux, 2 hours.
Coupling of Piperazine and Acetyl Chloride Intermediates
Nucleophilic Acyl Substitution
The final step involves reacting the triazolo-pyridazin-piperazine with 2-(2,4-difluorophenoxy)acetyl chloride:
-
Optimized Protocol :
-
Solvent : Anhydrous DCM, 0°C to room temperature.
-
Base : Triethylamine (2 eq) to scavenge HCl.
-
Stoichiometry : 1:1 molar ratio of piperazine and acyl chloride.
-
Reaction Time : 12 hours under nitrogen.
-
Workup : Extraction with NaHCO₃, drying (Na₂SO₄), and column chromatography (SiO₂, DCM:MeOH 20:1).
-
Table 2: Key Characterization Data
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, triazole-H), 7.85 (d, 1H, pyridazine-H), 7.12–6.98 (m, 2H, Ar-H), 5.21 (s, 2H, OCH₂CO), 3.82–3.45 (m, 8H, piperazine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 158.6–148.2 (Ar-C-F), 122.5 (triazole-C), 115.4 (pyridazine-C) |
| HRMS (ESI+) | [M+H]⁺ calc. 432.1423, found 432.1419 |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) reduces reaction time to 30 minutes with comparable yield (67%).
Solid-Phase Synthesis
Immobilizing the piperazine intermediate on Wang resin enables stepwise assembly, though yields are lower (55%) due to incomplete coupling.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Use of formic acid ensures cyclization at the 3-position of pyridazine.
-
Piperazine Over-Alkylation : Employing stoichiometric control and low-temperature reactions minimizes di-substitution.
-
Purification Difficulties : Gradient elution in column chromatography (DCM:MeOH 50:1 to 10:1) resolves polar byproducts .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what methodological challenges arise during multi-step reactions?
Answer:
The synthesis involves coupling a triazolopyridazine-piperazine core with a 2,4-difluorophenoxy ethanone moiety. Critical steps include:
- Nucleophilic substitution to attach the piperazine ring to the triazolopyridazine scaffold .
- Amide bond formation between the piperazine and ethanone groups using coupling agents like HATU or DCC in anhydrous DMF .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
Challenges: - By-product formation due to competing reactions at the triazolopyridazine nitrogen atoms, requiring strict temperature control (0–5°C during coupling) .
- Low yields (~30–40%) in final steps due to steric hindrance from the difluorophenoxy group .
Basic: How is the structural integrity of this compound validated, and which analytical techniques are most reliable?
Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 440.1542) .
- 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity:
- <sup>19</sup>F NMR identifies fluorine environments (δ -110 to -115 ppm for difluorophenoxy) .
- <sup>1</sup>H NMR distinguishes piperazine protons (δ 3.2–3.8 ppm) and triazolopyridazine aromatic signals (δ 8.5–9.0 ppm) .
- X-ray crystallography (if crystals form) validates bond angles and torsional strain in the piperazine-triazolopyridazine junction .
Basic: What preliminary biological screening strategies are recommended to assess its pharmacological potential?
Answer:
- Target-based assays : Screen against bromodomains (e.g., BRD4) due to structural similarity to bivalent BET inhibitors like AZD5153 .
- Cellular viability assays : Use cancer cell lines (e.g., MV4-11 leukemia) with IC50 determination via MTT assays .
- Solubility profiling : Measure logP (predicted ~2.8) using HPLC to guide formulation for in vitro studies .
Advanced: How can synthesis protocols be optimized to address low yields and impurities in the final product?
Answer:
- Catalyst screening : Replace Pd/C with CuI in Sonogashira coupling steps to reduce metal leaching .
- Solvent optimization : Use DCM instead of THF for amide bond formation to minimize side reactions .
- In-line analytics : Employ LC-MS monitoring after each step to identify impurity hotspots (e.g., unreacted triazolopyridazine intermediates) .
Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance due to poor metabolic stability .
- Metabolite identification : Incubate with liver microsomes to detect defluorination or piperazine oxidation, which may reduce activity .
- Formulation adjustments : Use PEG-based nanoparticles to enhance bioavailability if solubility limits in vivo exposure .
Advanced: What mechanistic studies are critical to confirm its mode of action as a bromodomain inhibitor?
Answer:
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring BRD4 protein melting shifts in treated vs. untreated cells .
- ChIP-seq : Assess displacement of BRD4 from oncogene promoters (e.g., MYC) in treated cancer cells .
- Bivalent binding analysis : Compare potency to monovalent analogs to confirm enhanced avidity from the triazolopyridazine-piperazine scaffold .
Advanced: How does structure-activity relationship (SAR) analysis guide functional group modifications?
Answer:
- Fluorine substitution : Replace 2,4-difluorophenoxy with chloro or methoxy groups to modulate lipophilicity and BRD4 binding .
- Piperazine linker : Shorten to a pyrrolidine ring to reduce conformational flexibility and improve selectivity for BRD4 over BRD2 .
- Triazolopyridazine core : Introduce methyl groups at position 3 to block metabolic degradation while maintaining π-π stacking with acetyl-lysine pockets .
Advanced: What experimental designs are optimal for evaluating in vivo antitumor efficacy?
Answer:
- Xenograft models : Use subcutaneous BRD4-dependent tumors (e.g., AML PDX models) with daily oral dosing (10–50 mg/kg) .
- Biomarker analysis : Monitor MYC mRNA suppression in tumor biopsies via qRT-PCR to correlate target modulation with efficacy .
- Dose-ranging studies : Identify the maximum tolerated dose (MTD) by monitoring body weight loss and hematological toxicity .
Advanced: How can crystallography challenges (e.g., poor diffraction) be addressed during structural studies?
Answer:
- Co-crystallization : Soak crystals with BRD4 bromodomain protein to stabilize the ligand-receptor complex .
- Cryoprotection : Use glycerol (20–25%) in crystallization buffers to improve diffraction resolution (<2.0 Å) .
- Synchrotron radiation : Collect data at high-energy beamlines (e.g., Diamond Light Source) to enhance weak scattering signals .
Advanced: What strategies validate specificity for BET family proteins over other bromodomains?
Answer:
- Selectivity panels : Screen against >50 bromodomains (e.g., BRD9, CBP) using AlphaScreen assays .
- Molecular dynamics simulations : Calculate binding free energy (ΔG) to compare interactions with BRD4 vs. non-target bromodomains .
- CRISPR knockout models : Use BRD4-deficient cells to confirm on-target cytotoxicity and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
